![molecular formula C14H20BrNO3S B2881387 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide CAS No. 1396870-88-4](/img/structure/B2881387.png)
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide can induce cell death in cancer cells and inhibit the growth of various microbes. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide in lab experiments is its potential to target multiple diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
Future research on 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide could focus on further understanding its mechanism of action and potential side effects. Additionally, it could be studied for its potential use in combination therapies for various diseases. Furthermore, it could be studied for its potential use in drug delivery systems.
Synthesis Methods
The synthesis of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide involves the reaction of 5-methoxy-2-nitrobenzoic acid with 2-bromo-2-methyl-4-(methylthio)butanol in the presence of a base. The resulting intermediate is then treated with thionyl chloride to obtain the final product.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-14(18,6-7-20-3)9-16-13(17)11-8-10(19-2)4-5-12(11)15/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHAOOVTWZIIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=C(C=CC(=C1)OC)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide |
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